molecular formula C9H8BrNO3 B1590585 Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 80709-83-7

Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No. B1590585
CAS RN: 80709-83-7
M. Wt: 258.07 g/mol
InChI Key: MLBWLOCPAYJAFP-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate is a chemical compound used as an important raw material in organic synthesis . It is a dark-yellow viscous oil .


Synthesis Analysis

This compound is used as an important raw material in organic synthesis . The synthesis of similar compounds involves the insertion of the nitrene into the cyclic ring followed by a final [1,5] hydrogen shift that is accompanied by the final re-aromatisation, forming the pyrrole core of the fused aromatic system .


Molecular Structure Analysis

The molecular formula of Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate is C9H8BrNO3 . Its molecular weight is 274.14 . The InChI code is 1S/C9H8BrNO2S/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3 .


Chemical Reactions Analysis

The synthesis of similar compounds involves the insertion of the nitrene into the cyclic ring followed by a final [1,5] hydrogen shift that is accompanied by the final re-aromatisation, forming the pyrrole core of the fused aromatic system .


Physical And Chemical Properties Analysis

Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate is sparingly soluble in water . It is a solid at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate plays a significant role in the synthesis of various heterocyclic compounds. For instance, a study outlines the synthesis of furo[3,2-b]pyridine and its derivatives using ethyl 3-hydroxypiconate and ethyl bromoacetate, which involves a series of cyclization and reduction reactions (Shiotani & Morita, 1986). Additionally, the compound is instrumental in creating novel classes of compounds like ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and related derivatives through cyclization processes (Ergun et al., 2014).

Intermediate in Organic Synthesis

Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate serves as an intermediate in the synthesis of complex organic molecules. A study demonstrates its use in preparing haloethylthienopyrroles, highlighting its versatility in organic synthesis (Gálvez & Garcia, 1984). Furthermore, it is used in the preparation of substituted 4-benzylfuro[3,2-b]pyrroles, showcasing its utility in producing various substituted derivatives (Krutošíková & Hanes, 1992).

Advancements in Heterocyclic Chemistry

In heterocyclic chemistry, ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate contributes to the advancement of new methods and compounds. For example, it is involved in the preparation of spiro[furo[3,4-b]pyran-4,3′-pyrroles], a unique class of heterocycles, through one-pot reactions (Sal’nikova et al., 2017). The compound also aids in the synthesis of 4H-furo[3,2-b]indole derivatives, underlining its broad applicability in synthesizing diverse heterocyclic frameworks (Tanaka et al., 1979).

Safety And Hazards

This compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It should be stored in a cool place, in an inert atmosphere, and the container should be kept tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBWLOCPAYJAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508421
Record name Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate

CAS RN

80709-83-7
Record name Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Krutošíková, J Kováč, M Dandárová… - Collection of …, 1981 - cccc.uochb.cas.cz
Preparation of ethyl 2-methylfuro[3,2-b]pyrrole-5-carboxylate and 2-bromofuro[3,2-b]pyrrole-5-carboxylate, as well as alkylation and hydrolysis of ethyl 2-methylfuro[3,2-b]pyrrole-5-…
Number of citations: 10 cccc.uochb.cas.cz

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